Structural Differentiation: Propionic Acid Backbone vs. Acetic Acid Analog
The core differentiator between 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid and its closest commercially available analog, [(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS 75446-59-2), lies in the carbon backbone length. The target compound possesses a propionic acid (alanine) moiety with a methyl group at the alpha-carbon, while the comparator has an acetic acid (glycine) backbone without this substitution . This structural distinction alters the molecule's conformational flexibility, steric profile, and hydrogen-bonding potential, which are critical parameters in structure-activity relationship (SAR) studies and the design of coordination complexes.
| Evidence Dimension | Amino Acid Backbone Length & Substituent |
|---|---|
| Target Compound Data | Propionic acid backbone (alanine derivative) with an alpha-methyl group |
| Comparator Or Baseline | Acetic acid backbone (glycine derivative), no alpha-substituent |
| Quantified Difference | The target compound has an additional methyl group (14 Da higher mass) and one more rotatable bond compared to the comparator |
| Conditions | Structural analysis based on molecular formula (C16H15NO3 vs. C15H13NO3) and IUPAC nomenclature |
Why This Matters
For researchers, this methyl group is a crucial handle for modulating lipophilicity and steric hindrance in a lead series, making the alanine derivative a distinct and valuable scaffold compared to the simpler glycine analog.
